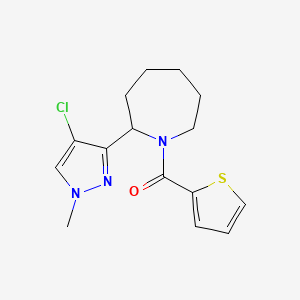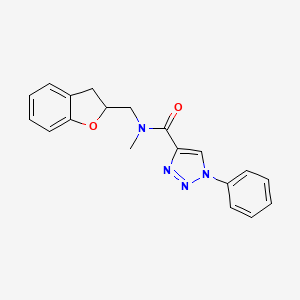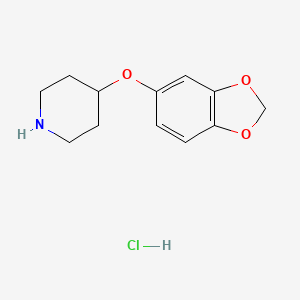![molecular formula C14H13FN2OS B5372818 N-(3-FLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5372818.png)
N-(3-FLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA: is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methylsulfanylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 3-fluoroaniline with 2-(methylsulfanyl)aniline in the presence of a suitable coupling reagent. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the production of N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
- N-(3-BROMOPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
- N-(3-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
Uniqueness
N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-19-13-8-3-2-7-12(13)17-14(18)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBPITUJNZEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-8-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372765.png)
![7-butyryl-6-ethyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372769.png)
![(3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid](/img/structure/B5372778.png)
![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)

![4-(hydroxymethyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5372802.png)
![[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5372803.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5372811.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide](/img/structure/B5372822.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)
